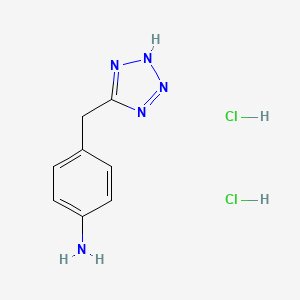

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

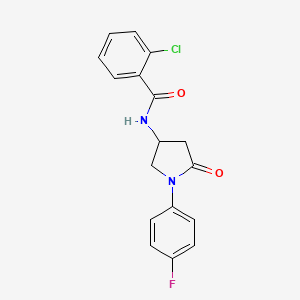

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a chemical compound with the empirical formula C7H7N5 . It is a heterocyclic compound, specifically a tetrazole, which is a class of five-membered ring compounds with four nitrogen atoms and one carbon atom . The molecular weight of this compound is 161.16 .

Molecular Structure Analysis

The molecular structure of 4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride consists of a benzene ring (aniline) substituted with a tetrazole ring at the 4-position . The tetrazole ring is attached to the benzene ring via a methylene (-CH2-) group .Physical And Chemical Properties Analysis

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride is a solid compound . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Development

- A study by Hashimoto et al. (2002) outlined a new and efficient synthesis of a related compound, a key intermediate for the CCR5 antagonist TAK-779, using commercially available reagents, showcasing its potential application in drug development Hashimoto et al., 2002.

Photophysical Properties and Applications

- Vezzu et al. (2010) researched highly luminescent tetradentate bis-cyclometalated platinum complexes, including derivatives of aniline, indicating potential applications in organic light-emitting diode (OLED) devices due to their emissive properties at ambient temperatures Vezzu et al., 2010.

Nucleoside Phosphoramidite Activation

- Gryaznov and Letsinger (1992) demonstrated the use of pyridine hydrochloride/aniline wash step in the synthesis of oligonucleotides, showcasing the application of aniline derivatives in the synthesis of nucleotide analogs Gryaznov & Letsinger, 1992.

Antidepressant Drug Development

- Karama et al. (2016) explored the synthesis of chlorinated tetracyclic compounds, including aniline derivatives, for potential antidepressant effects, highlighting the compound's relevance in drug discovery for mental health treatment Karama et al., 2016.

Anticancer Research

- Li et al. (2006) synthesized a series of novel aniline derivatives, which showed higher activity than a cisplatin control in vitro against cancer cell lines, indicating the compound's potential in anticancer drug development Li et al., 2006.

Modular Assembly in Druglike Compounds

- Sun et al. (2014) described a method for synthesizing druglike polyheterocycles using aniline and a nucleophile, demonstrating its application in the development of various pharmaceutical compounds Sun et al., 2014.

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been found to form hydrogen bonds with amino acids in their active pockets

Mode of Action

It’s worth noting that similar compounds have shown to form hydrogen bonds with amino acids in their active pockets . This could indicate that the compound interacts with its targets through hydrogen bonding, leading to changes in the targets’ function or structure.

Biochemical Pathways

Based on the potential for hydrogen bonding with amino acids , it’s possible that the compound could influence protein-related pathways

Result of Action

Similar compounds have demonstrated significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic properties. More research is needed to confirm these effects and understand their implications.

Propriétés

IUPAC Name |

4-(2H-tetrazol-5-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5.2ClH/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8;;/h1-4H,5,9H2,(H,10,11,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDJXXYGLRURHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NNN=N2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-Tetrazol-5-yl)methyl)aniline dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-3-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2832412.png)

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2832417.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)

![11,12-dimethoxy-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2832426.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)